![molecular formula C15H17NO3 B1310309 3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine CAS No. 879074-94-9](/img/structure/B1310309.png)

3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

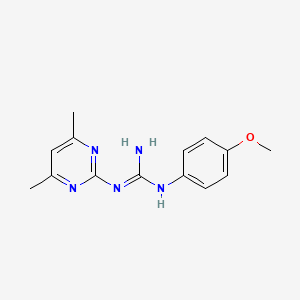

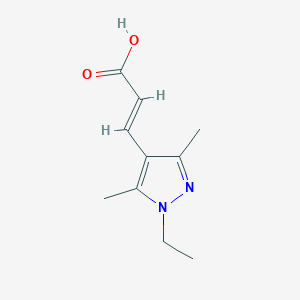

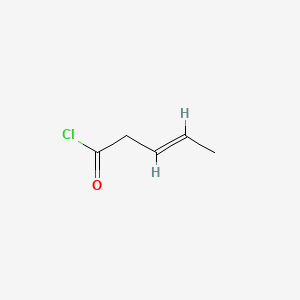

“3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine” is an organic compound with the molecular formula C15H17NO3 . It is also known by the synonyms AKOS BC-2568 and Benzenamine .

Synthesis Analysis

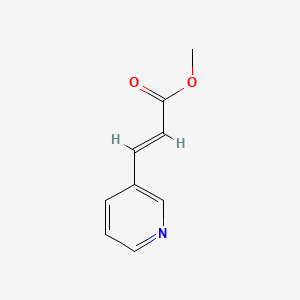

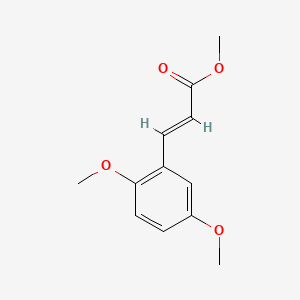

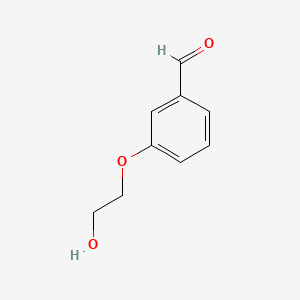

The synthesis of similar compounds has been reported in the literature. For instance, a new hybrid compound, (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate, was synthesized using a linker mode approach . In another study, a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol was reported, which involved the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol .Molecular Structure Analysis

The molecular structure of “3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine” consists of a phenylamine group attached to a methoxy-phenoxy-ethoxy group . The molecular weight of the compound is 259.3 g/mol .Applications De Recherche Scientifique

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for nucleophilic substitution reactions at the benzylic position, which can be exploited to introduce various functional groups . This is particularly useful in the synthesis of complex molecules for pharmaceuticals or materials science.

Catalysis

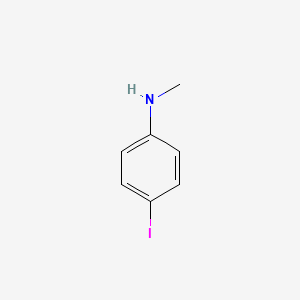

Researchers have explored the use of 3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine in catalysis. Its ability to stabilize transition states through resonance makes it a valuable ligand in metal-catalyzed reactions, such as Suzuki coupling .

Flame Retardancy

The compound’s structure allows it to be used as an additive in flame retardant materials. When incorporated into materials, it can help in reducing the flammability by promoting the formation of a char layer or by diluting the concentration of flammable gases .

Orientations Futures

The future directions for “3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine” and similar compounds could involve further exploration of their potential biological activities and applications in various industries . Additionally, the development of new synthesis methods could lead to the preparation of complex m-aryloxy phenols with functional groups that impart specific properties .

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

The mode of action of 3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine involves several steps. It is likely to undergo electrophilic aromatic substitution, a common reaction for benzene derivatives . This process involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound may participate in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .

Result of Action

Similar compounds have been shown to exhibit cytotoxic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine. For instance, the compound may be exposed to reactive species like superoxide, peroxide, and singlet oxygen, or towards enzymes of microbes, plants, and animals .

Propriétés

IUPAC Name |

3-[2-(4-methoxyphenoxy)ethoxy]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-17-13-5-7-14(8-6-13)18-9-10-19-15-4-2-3-12(16)11-15/h2-8,11H,9-10,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIULEHIUHYCCMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCOC2=CC=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B1310262.png)